molecular formula C22H24N2O3 B4882022 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol

6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol

Cat. No. B4882022
M. Wt: 364.4 g/mol
InChI Key: CQAZEVGLAAKZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as BMQM, is a synthetic compound that has shown promising results in various scientific research studies. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is not fully understood. However, studies have shown that 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have various biochemical and physiological effects. Studies have shown that 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol induces apoptosis, a process of programmed cell death, in cancer cells. 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanism of action of antitumor agents. However, one of the limitations of using 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol. One of the future directions is to study the pharmacokinetics and pharmacodynamics of 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in vivo. This will help to determine the optimal dosage and administration route for 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol. Another future direction is to study the potential use of 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in combination with other antitumor agents to enhance its efficacy. Finally, future studies should focus on the development of more efficient synthesis methods for 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol.
Conclusion:
In conclusion, 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is a synthetic compound that has shown promising results in various scientific research studies. Its potent antitumor activity and other biochemical and physiological effects make it an ideal candidate for further study. However, more research is needed to fully understand its mechanism of action and potential use in various scientific research applications.

Scientific Research Applications

6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been extensively studied for its potential use in various scientific research applications. One of the primary applications of 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is in the field of cancer research. Studies have shown that 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-(benzyloxy)-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has also been studied for its potential use as an antiviral and antibacterial agent.

properties

IUPAC Name

2-methyl-3-(morpholin-4-ylmethyl)-6-phenylmethoxy-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-20(14-24-9-11-26-12-10-24)22(25)19-13-18(7-8-21(19)23-16)27-15-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAZEVGLAAKZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-(morpholin-4-ylmethyl)-6-phenylmethoxy-1H-quinolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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